3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

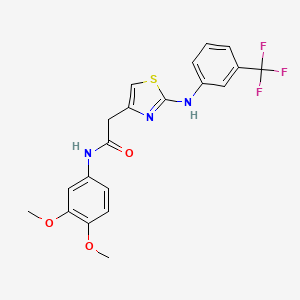

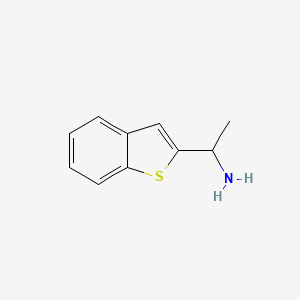

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide, also known as compound GSK-J4, is a potent and selective inhibitor of the histone demethylase KDM6B. KDM6B is involved in the regulation of gene expression and plays a critical role in various biological processes, including cell differentiation, development, and cancer.

Applications De Recherche Scientifique

DNA Interaction and Anticancer Activity

- Research on mixed-ligand copper(II)-sulfonamide complexes, which include similar sulfonamide derivatives, has shown their potential in DNA binding and cleavage, indicating their relevance in genotoxicity and anticancer activity. These compounds demonstrated considerable antiproliferative activity in cellular models, including yeast and human tumor cells (González-Álvarez et al., 2013).

Chlorinating Reagent in Organic Synthesis

- A structurally simple and reactive chlorinating reagent, "N-chloro-N-methoxybenzenesulfonamide," has been developed. It has been used to chlorinate various organic compounds like 1,3-diketones, phenols, and aromatic amines, obtaining chlorinated products in good to high yields. This indicates the potential use of similar sulfonamide compounds in organic synthesis (Pu et al., 2016).

Crystal Structure Analysis

- The crystal structure of compounds with similar benzenesulfonamide derivatives has been determined, focusing on intermolecular interactions like C-H...O, C-H...π, and C-H...Cl. These studies provide valuable insights into the molecular structure and potential applications in material science (Bats et al., 2001).

Reactions in Organic Chemistry

- The reaction of methyl 4-aryl-2,4-dioxobut-2-enoates with 4-aminobenzenesulfonamide leading to specific but-2-enoates and their further reaction with ninhydrin indicates the utility of similar sulfonamide compounds in creating complex organic structures (Gein et al., 2017).

Herbicide Transport Analysis

- Chlorsulfuron, a compound structurally related to the sulfonamide , has been studied for its transport characteristics in soil. This research provides insights into the environmental impact and behavior of sulfonamide-based herbicides (Veeh et al., 1994).

Antimicrobial Activity

- Research on novel benzenesulfonamides, including 4-{[(8-Hydroxyquinolin-5-yl)methyl]amino}benzenesulfonamide, has shown significant antimicrobial activity against various bacterial and fungal strains. This suggests potential applications of similar compounds in antimicrobial treatments (Vanparia et al., 2010).

Propriétés

IUPAC Name |

3-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18ClNO4S/c1-11-13(16)6-3-7-14(11)22(19,20)17-10-15(2,18)9-12-5-4-8-21-12/h3-8,17-18H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZTXHOUAERBIKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CC2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-chloro-N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-2-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[[(3-methoxyphenyl)sulfonylamino]methyl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2961228.png)

![4-methyl-N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-3-nitrobenzenesulfonamide](/img/structure/B2961233.png)

![1-(4-ethoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2961238.png)

![2-{2-[3,4-bis(4-methoxyphenyl)-1H-pyrazol-1-yl]ethoxy}-5-(trifluoromethyl)pyridine](/img/structure/B2961244.png)

![2-[(3-benzyl-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl)sulfanyl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2961245.png)

![(3S,10R,13S)-17-Benzoimidazol-1-yl-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/no-structure.png)

![4-Amino-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione hydrochloride](/img/structure/B2961248.png)